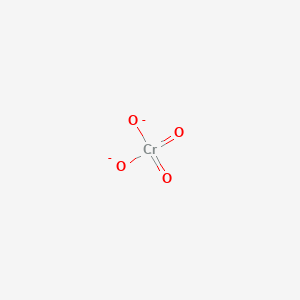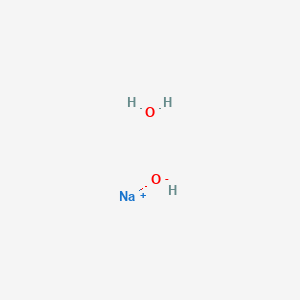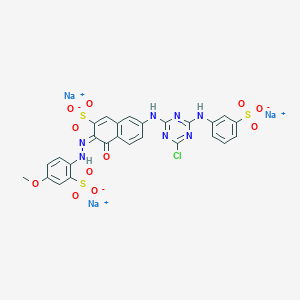
2-Amino-3-hydrazinocarbonyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydrazinocarbonyl-propionic acid, also known as ACP, is a chemical compound that has been extensively studied in the field of biochemistry. ACP is a non-proteinogenic amino acid that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydrazinocarbonyl-propionic acid is not well understood. However, it has been suggested that 2-Amino-3-hydrazinocarbonyl-propionic acid may act as an inhibitor of enzymes involved in the biosynthesis of nucleotides. 2-Amino-3-hydrazinocarbonyl-propionic acid may also act as a modulator of the immune system, although the exact mechanism of this effect is not known.
Biochemische Und Physiologische Effekte
2-Amino-3-hydrazinocarbonyl-propionic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Amino-3-hydrazinocarbonyl-propionic acid can inhibit the growth of cancer cells. 2-Amino-3-hydrazinocarbonyl-propionic acid has also been shown to have anti-inflammatory effects, which may be related to its modulatory effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-3-hydrazinocarbonyl-propionic acid in lab experiments is that it is a non-proteinogenic amino acid, which can be used to alter the properties of peptides. However, 2-Amino-3-hydrazinocarbonyl-propionic acid is relatively expensive and has a low yield, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-3-hydrazinocarbonyl-propionic acid. One area of research is the development of new drugs based on 2-Amino-3-hydrazinocarbonyl-propionic acid. Another area of research is the study of the mechanism of action of 2-Amino-3-hydrazinocarbonyl-propionic acid, which may lead to a better understanding of its biochemical and physiological effects. Additionally, the use of 2-Amino-3-hydrazinocarbonyl-propionic acid in the synthesis of peptides may lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 2-Amino-3-hydrazinocarbonyl-propionic acid involves the reaction of L-aspartic acid with hydrazine hydrate in the presence of sodium nitrite. The resulting product is then purified using column chromatography. The yield of 2-Amino-3-hydrazinocarbonyl-propionic acid is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydrazinocarbonyl-propionic acid has been used in a variety of scientific research applications. One of the most significant applications of 2-Amino-3-hydrazinocarbonyl-propionic acid is its use in the synthesis of peptides. 2-Amino-3-hydrazinocarbonyl-propionic acid can be incorporated into peptides as a non-proteinogenic amino acid, which can alter the properties of the peptide. 2-Amino-3-hydrazinocarbonyl-propionic acid has also been used in the development of new drugs, particularly in the treatment of cancer.
Eigenschaften
CAS-Nummer |
13010-39-4 |
|---|---|
Produktname |
2-Amino-3-hydrazinocarbonyl-propionic acid |
Molekularformel |
C4H9N3O3 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-amino-4-hydrazinyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H9N3O3/c5-2(4(9)10)1-3(8)7-6/h2H,1,5-6H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
YIEJWMCKVBZQLD-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)NN |
SMILES |
C(C(C(=O)O)N)C(=O)NN |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)NN |
Andere CAS-Nummern |
152546-74-2 |
Synonyme |
eta-L-aspartyl-hydrazine L-aspartic acid hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)



![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)




![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)